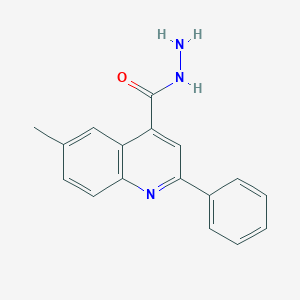
Hodgkinsine trimethyl triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hodgkinsine trimethyl triiodide is a trimethylated form of hodgkinsine, an indole alkaloid derived from the plant Hodgkinsonia frutescens, which belongs to the Rubiaceae family . This compound contains three linked tryptamine units and is known for its unique chemical structure and potential biological activities .
Méthodes De Préparation
The synthesis of hodgkinsine trimethyl triiodide involves the trimethylation of hodgkinsine. The detailed synthetic routes and reaction conditions are not extensively documented, but it generally involves the use of methylating agents under controlled conditions . Industrial production methods are not well-established due to the limited availability of the pure metabolite .
Analyse Des Réactions Chimiques
Hodgkinsine trimethyl triiodide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs .
Applications De Recherche Scientifique
Hodgkinsine trimethyl triiodide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of hodgkinsine trimethyl triiodide is not fully understood. it is believed to interact with molecular targets through its indole alkaloid structure, potentially affecting neurotransmitter pathways and exhibiting antimicrobial activity . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Hodgkinsine trimethyl triiodide can be compared with other similar compounds, such as:
Hodgkinsine: The parent compound, which has a broad bioprofile and is known for its potential biological activities.
Triiodide Complexes: These compounds, which include molecular iodine and triiodide ions, are known for their antimicrobial properties and are used in various biomedical applications.
This compound is unique due to its trimethylated structure, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C36H47I3N6 |
|---|---|
Poids moléculaire |
944.5 g/mol |
Nom IUPAC |
(3aR,8bR)-5-[(3aR,8bR)-3,3-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-8b-yl]-8b-[(3aS,8bS)-3,3-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium-8b-yl]-3,3-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-3-ium;triiodide |
InChI |
InChI=1S/C36H47N6.3HI/c1-40(2)21-18-34(24-12-7-9-16-28(24)37-31(34)40)26-14-11-15-27-30(26)39-33-36(27,20-23-42(33,5)6)35-19-22-41(3,4)32(35)38-29-17-10-8-13-25(29)35;;;/h7-17,31-33,37-39H,18-23H2,1-6H3;3*1H/q+3;;;/p-3/t31-,32+,33-,34-,35-,36+;;;/m1.../s1 |
Clé InChI |
FZTJJKQLSAHPSH-KRJYFQADSA-K |
SMILES isomérique |
C[N+]1(CC[C@]2([C@@H]1NC3=CC=CC=C32)C4=C5C(=CC=C4)[C@]6(CC[N+]([C@H]6N5)(C)C)[C@@]78CC[N+]([C@@H]7NC9=CC=CC=C89)(C)C)C.[I-].[I-].[I-] |
SMILES canonique |
C[N+]1(CCC2(C1NC3=CC=CC=C32)C4=C5C(=CC=C4)C6(CC[N+](C6N5)(C)C)C78CC[N+](C7NC9=CC=CC=C89)(C)C)C.[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14125196.png)

![Tert-butyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]indole-1-carboxylate](/img/structure/B14125211.png)


![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)

![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)


![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14125249.png)

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(m-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125256.png)
